molecular formula C8H9FO B1301785 2-Ethyl-4-fluorophenol CAS No. 398-71-0

2-Ethyl-4-fluorophenol

Cat. No. B1301785
CAS RN: 398-71-0
M. Wt: 140.15 g/mol
InChI Key: JKZWRPGOAAMNQY-UHFFFAOYSA-N
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Description

2-Ethyl-4-fluorophenol is a chemical compound that is part of a broader class of fluorophenols. These compounds are characterized by the presence of a fluorine atom attached to a phenolic ring, which can significantly alter the chemical and physical properties of the molecule. Although the specific compound 2-Ethyl-4-fluorophenol is not directly mentioned in the provided papers, the related compounds and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of related fluorophenol compounds often involves nucleophilic aromatic substitution reactions where fluoride ions replace other functional groups on an aromatic ring. For instance, the synthesis of 4-[18F]fluorophenol is achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired product . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is synthesized from a bromophenyl precursor and ammonium acetate . These methods suggest that the synthesis of 2-Ethyl-4-fluorophenol could also be achieved through similar strategies, involving halogenated precursors and suitable leaving groups.

Molecular Structure Analysis

The molecular structure of fluorophenol derivatives is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structures of mesogenic compounds related to 2-Ethyl-4-fluorophenol have been described, revealing the influence of fluoro substitution on torsion angles and packing patterns . The molecular structure of (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol has been characterized by X-ray diffraction and supported by computational studies . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of 2-Ethyl-4-fluorophenol.

Chemical Reactions Analysis

Fluorophenols can participate in various chemical reactions, often serving as intermediates or synthons in the preparation of more complex molecules. The presence of the fluorine atom can influence the reactivity of the phenolic ring, as seen in the synthesis of herbicides where a fluoro analogue is prepared from a quinoxaline precursor . The reactivity of fluorophenols can also be studied through computational methods, such as DFT calculations, to predict reaction pathways and product stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenols are influenced by the presence of the fluorine atom, which can affect the molecule's polarity, boiling point, and solubility. Spectroscopic methods, including IR and UV/Vis spectroscopy, are used to characterize these properties . The compound 2-(4-fluorophenoxy) acetic acid, for example, was synthesized and its crystal structure elucidated, providing insights into its intermolecular interactions and packing modes . These studies are essential for understanding how 2-Ethyl-4-fluorophenol might behave in different environments and under various conditions.

Scientific Research Applications

Methods of Application: Highly dispersed Pd-polypyrrole (Pd-PPy) catalysts were synthesized by a facile one-step polymerization method . The electrochemical redox of 4-fluorophenol was conducted in a single-chamber reactor with Pd-PPy as a moveable catalyst . The effects of the initial solution pH, constant current, and supporting electrolyte on the degradation of 4-FP were investigated .

Results or Outcomes: The removal efficiency of 4-FP was 84.6% after 2 hours under an initial solution pH of 2.5 and an applied current density of 2.0 mA/cm² . The degradation of 4-FP in the Pd-PPy-mediated reactor showed lower energy consumption and higher removal efficiency . The degradation efficiency of 4-FP had almost no change after 20 cycles of experiments, which indicates the good durability of the prepared Pd-PPy catalysts .

Safety And Hazards

2-Ethyl-4-fluorophenol is considered hazardous. It can cause serious eye damage and is toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-ethyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZWRPGOAAMNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371900
Record name 2-ethyl-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-fluorophenol

CAS RN

398-71-0
Record name 2-Ethyl-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 398-71-0
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